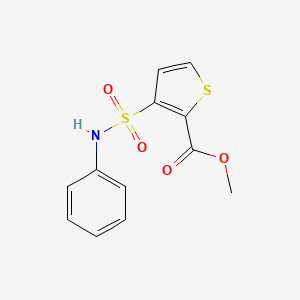

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate

Descripción general

Descripción

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H11NO4S2 It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate can be synthesized through the reaction of thiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfamoyl group can be reduced to the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes or other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate has been investigated as a lead compound for developing new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery focused on treating diseases such as cancer and infections. Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism through which this compound exerts its biological effects is likely mediated by its interaction with enzymes or receptors involved in disease pathways. The sulfamoyl group is particularly notable for its ability to inhibit enzyme activity, which can lead to therapeutic outcomes in targeted treatments.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique functional groups facilitate various chemical reactions, including oxidation and substitution reactions, which can be exploited to create diverse derivatives with tailored properties.

Reactions and Transformations

The compound can undergo several transformations:

- Oxidation : Can yield sulfoxides or sulfones using reagents such as m-chloroperbenzoic acid.

- Reduction : The ester group can be converted to alcohols using lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions on the thiophene ring can produce various substituted thiophenes.

Materials Science

Electronic Properties Development

this compound is also being explored in materials science for its electronic properties. The compound's structural features may contribute to the development of materials used in electronic devices, such as organic semiconductors or sensors. Its ability to form stable films and exhibit charge transport characteristics makes it a candidate for further research in this area.

Table 1: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent, pharmaceutical intermediates | Targeted therapy, enzyme inhibition |

| Organic Synthesis | Building block for complex molecules | Versatile reactions leading to diverse products |

| Materials Science | Development of electronic materials | Improved charge transport and stability |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Oxidation | m-CPBA | Sulfoxides, sulfones |

| Reduction | LiAlH4 | Alcohol derivatives |

| Electrophilic Substitution | Friedel-Crafts conditions | Substituted thiophene derivatives |

Case Studies

-

Anticancer Activity Assessment

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. Further investigations are ongoing to elucidate the precise mechanisms of action and potential side effects. -

Synthesis of Derivatives

Researchers have successfully synthesized various derivatives of this compound through targeted modifications of the sulfamoyl group. These derivatives are being evaluated for enhanced biological activity and specificity towards particular molecular targets.

Mecanismo De Acción

The mechanism of action of methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-{[3-(1-carboxyethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid: Similar structure but with a carboxyethyl group instead of a methyl ester.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a phenylsulfamoyl group and a carboxylate moiety, which contributes to its reactivity and interaction with biological systems. Its molecular formula is , with a molecular weight of approximately 256.35 g/mol.

The biological activity of this compound is believed to involve several key mechanisms:

- Hydrogen Bonding : The phenylsulfamoyl group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity or receptor interactions.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, which may enhance binding affinity to target sites.

- Enzyme Modulation : The compound has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways, similar to other sulfonamide derivatives that inhibit folic acid synthesis in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The compound's ability to interact with cellular receptors and enzymes positions it as a candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

Several studies have highlighted the biological activities and applications of this compound:

- Antimicrobial Studies : A study assessed the compound's effectiveness against multiple bacterial strains, revealing significant inhibitory effects comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosages for clinical relevance.

- Cancer Cell Line Testing : In vitro assays using various cancer cell lines showed that this compound could reduce cell viability significantly, suggesting potential as an anticancer agent. Mechanistic studies indicated involvement of apoptosis pathways, with increased levels of pro-apoptotic markers observed .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFJQZNRSISVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.